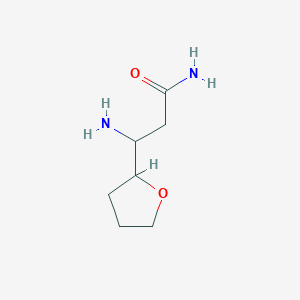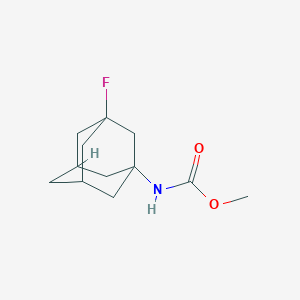
Methyl 3-fluoro-1-adamantylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-fluoroadamantan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. It features a fluorine-substituted adamantane structure, which is a diamondoid hydrocarbon, combined with a carbamate group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-fluoroadamantan-1-yl)carbamate typically involves the reaction of 3-fluoroadamantane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of Methyl(3-fluoroadamantan-1-yl)carbamate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3-fluoroadamantan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The fluorine atom in the adamantane structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl(3-fluoroadamantan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Methyl(3-fluoroadamantan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, affecting their activity. The fluorine-substituted adamantane structure may enhance the compound’s stability and interaction with hydrophobic sites in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(3-chloroadamantan-1-yl)carbamate
- Methyl(3-bromoadamantan-1-yl)carbamate
- Methyl(3-hydroxyadamantan-1-yl)carbamate
Uniqueness
Methyl(3-fluoroadamantan-1-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H18FNO2 |
|---|---|
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
methyl N-(3-fluoro-1-adamantyl)carbamate |
InChI |
InChI=1S/C12H18FNO2/c1-16-10(15)14-12-5-8-2-9(6-12)4-11(13,3-8)7-12/h8-9H,2-7H2,1H3,(H,14,15) |
Clave InChI |
FNADVOSALLPLAC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC12CC3CC(C1)CC(C3)(C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


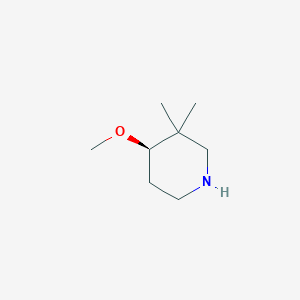


![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
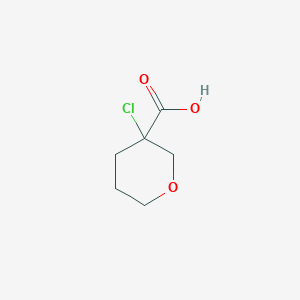
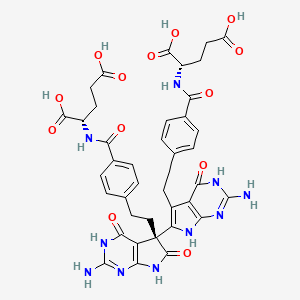
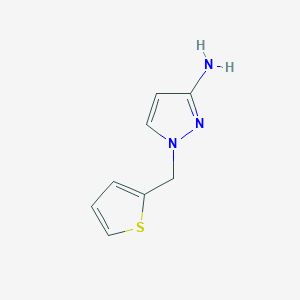
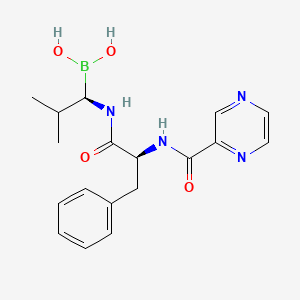
![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)

